molecular formula C20H20N2O4 B2445330 N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide CAS No. 859859-65-7

N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide

Cat. No.: B2445330
CAS No.: 859859-65-7
M. Wt: 352.39
InChI Key: XXEUSTNZWQRGAL-UHFFFAOYSA-N
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Description

N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide is a synthetic organic compound that belongs to the class of chromenyl derivatives. This compound is characterized by the presence of a chromenyl moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrone ring. The methoxy group at the 7th position and the acetamide group attached to the phenyl ring contribute to its unique chemical properties.

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may be bacterial or fungal proteins.

Mode of Action

It’s known that coumarin derivatives, to which stk921875 belongs, often exert their effects by interacting with proteins and enzymes in the target organisms . These interactions can lead to changes in the target’s function, potentially inhibiting its activity .

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it’s plausible that STK921875 may interfere with essential biochemical pathways in bacteria or fungi, such as DNA replication or protein synthesis.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that STK921875 may inhibit the growth of bacteria or fungi.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 7-methoxy-4-chloromethylcoumarin and 4-aminophenyl-N-methylacetamide.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) under reflux conditions. A base like triethylamine (TEA) is used to facilitate the nucleophilic substitution reaction.

    Procedure: The 7-methoxy-4-chloromethylcoumarin is reacted with 4-aminophenyl-N-methylacetamide in the presence of TEA. The reaction mixture is heated to 70°C and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(7-methoxy-2-oxo-2H-chromen-8-yl)methyl]amino}phenyl)-N-methylacetamide
  • N-(4-{[(7-methoxy-2-oxo-2H-chromen-8-yl)methyl]amino}phenyl)-N-methylbenzamide
  • N-(4-{[(7-methoxy-2-oxo-2H-chromen-8-yl)methyl]amino}phenyl)-N-methylbenzenesulfonohydrazide

Uniqueness

N-(4-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}phenyl)-N-methylacetamide is unique due to its specific substitution pattern and the presence of both the chromenyl and acetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[(7-methoxy-2-oxochromen-4-yl)methylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13(23)22(2)16-6-4-15(5-7-16)21-12-14-10-20(24)26-19-11-17(25-3)8-9-18(14)19/h4-11,21H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEUSTNZWQRGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NCC2=CC(=O)OC3=C2C=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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